victorin

Fungal natural product biosynthesis RiPP pathway characterization Nonribosomal peptide synthetase

Victorin (CAS 11026-16-7) is the definitive RiPP-family host-selective toxin for probing effector-triggered susceptibility in plant innate immunity. Unlike NRPS-derived HSTs (HC-toxin, T-toxin), victorin is ribosomally synthesized via vicA1–3 precursor genes and post-translationally modified—making it the only validated fungal RiPP reference compound for biosynthetic pathway studies and heterologous expression. Its covalent modification of thioredoxin TRX-h5 at Cys39, coupled with LOV1-dependent programmed cell death activation, provides a unique molecular mechanism not shared by any other HST. Insist on authentic victorin for reproducible, genotype-specific results in oat Victoria blight research, Vb/Pc-2 locus genetic screening, and apoptosis-like PCD assays.

Molecular Formula C9H8S
Molecular Weight 0
CAS No. 11026-16-7
Cat. No. B1172630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevictorin
CAS11026-16-7
Synonymsvictorin
Molecular FormulaC9H8S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Victorin: Host-Selective Cyclic Peptide Toxin for Plant Pathogen Effector Biology


Victorin is a host-selective toxin (HST) produced by the necrotrophic fungal pathogen Cochliobolus victoriae (syn. Helminthosporium victoriae), the causal agent of Victoria blight of oats [1]. It exists as a mixture of highly modified heterodetic cyclic hexapeptides and belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products—a classification that distinguishes it from the majority of fungal cyclic peptide toxins which are synthesized via nonribosomal peptide synthetases (NRPS) [2]. Victorin induces programmed cell death (PCD) specifically in oat cultivars carrying the dominant Vb gene, which is genetically inseparable from the Pc-2 crown rust resistance gene, and functions as a molecular probe for dissecting effector-triggered susceptibility in plant innate immunity [3].

Why In-Class HST Substitution Fails: Victorin's Distinct Molecular Architecture and Biosynthetic Origin


Generic substitution among host-selective toxins is not scientifically valid due to fundamentally divergent biosynthetic origins and molecular mechanisms. While HC-toxin from Cochliobolus carbonum is synthesized via a 570-kDa NRPS enzyme (HTS1) and T-toxin from C. heterostrophus requires NRPS machinery for production, victorin is uniquely synthesized via the RiPP pathway, involving ribosomal precursor peptides (vicA1–3) with GLKLAF core repeats and subsequent post-translational modifications including cyclization and chlorination [1][2]. This biosynthetic divergence directly impacts procurement considerations: victorin is not interchangeable with NRPS-derived HSTs for genetic studies, biosynthetic pathway analysis, or experiments requiring RiPP-specific post-translational processing [1]. Furthermore, victorin exerts its host-specific effects through covalent modification of thioredoxin TRX-h5 at Cys39—a molecular target and covalent mechanism not shared by HC-toxin or T-toxin—meaning experimental systems designed to probe victorin-elicited responses cannot be substituted with other HSTs [3].

Victorin: Quantitative Differentiation Evidence Against Closest HST Analogs


RiPP Biosynthetic Pathway: Ribosomal Origin Versus NRPS-Derived HST Analogs

Victorin is the only known host-selective toxin from Cochliobolus spp. confirmed to be synthesized via the RiPP pathway rather than NRPS machinery. Genomic analysis revealed three precursor peptide genes (vicA1–3) with variable numbers of GLKLAF core peptide repeats, while deletion of the RiPP-associated copper amine oxidase (CAO) gene abolishes production of active victorin, confirming RiPP pathway dependence [1]. In contrast, HC-toxin biosynthesis is catalyzed by a 570-kDa NRPS enzyme (HTS1) encoded by the HTS1 gene, which is absent from victorin-producing C. victoriae and T-toxin-producing C. heterostrophus [2][3].

Fungal natural product biosynthesis RiPP pathway characterization Nonribosomal peptide synthetase

Structure-Activity Relationship: Glyoxylic Acid Residue Essential for Inhibitory Activity

The glyoxylic acid residue, specifically its hydrated aldehyde group, is an essential structural determinant for victorin's inhibitory activity. Half-maximal inhibition (IC50) of dark CO2 fixation in susceptible oat leaf slices occurs at concentrations ranging from 0.004 to 0.546 μM across native victorin variants (victorin B, C, D, E, and victoricine) [1]. Removal of the glyoxylic acid residue completely abolished inhibitory activity (reduction to undetectable levels), while reduction of the aldehydo group transformed victorin from a toxin into a protectant [1]. Methyl esterification of victorin C reduced inhibitory activity to 10% of original potency, and derivatization of the ε-amino group of β-hydroxylysine reduced activity to 1% of victorin C [1].

Structure-activity relationship Phytotoxin SAR Dark CO2 fixation assay

TRX-h5 Covalent Modification: Molecular Mechanism Differentiating Victorin from Non-Covalent HSTs

Victorin covalently modifies thioredoxin TRX-h5 at Cys39, a mechanism distinct from other HSTs which typically act via non-covalent binding to their targets. Mutational analysis and mass spectrometry confirmed that Cys39 of TRX-h5 becomes covalently modified with the victorin natural product in victorin-treated Arabidopsis [1]. This covalent modification inhibits TRX-h5 enzymatic activity and dampens plant defense gene activation mediated by the NPR1 transcription factor, a downstream substrate of TRX-h5 [1]. In LOV1's presence, the victorin-TRX-h5 complex activates LOV1, eliciting a resistance-like hypersensitive response that paradoxically confers disease susceptibility—a mode of action that exploits rather than evades host immunity [2].

Effector-triggered susceptibility Thioredoxin modification Plant innate immunity

Glycine Decarboxylase Complex Inhibition: Picomolar Potency in Susceptible Oat Genotypes

Victorin binds specifically to two proteins of the mitochondrial glycine decarboxylase complex (GDC), including the P-protein, with binding occurring only in toxin-sensitive oat genotypes in vivo [1]. Victorin inhibits GDC activity with an effective concentration for 50% inhibition (EC50) of 81 pM [1]. This picomolar potency demonstrates extreme sensitivity of the GDC target in susceptible genotypes. Victorin treatment induces specific proteolytic cleavage of the Rubisco large subunit (LSU) after the 14th amino acid within 4 hours in the dark—a cleavage prevented by the protease inhibitors E-64 and calpeptin [1].

Mitochondrial GDC inhibition Photorespiratory pathway Victorin binding specificity

Portable Effector-Triggered Cell Death System: Reconstitution in Nicotiana benthamiana

Expression of LOV1 and TRX-h5 in Nicotiana benthamiana is sufficient to confer victorin sensitivity, enabling a portable system for studying effector-triggered cell death outside native hosts [1]. Virus-induced gene silencing (VIGS) in this heterologous system identified SGT1 as required for victorin sensitivity and LOV1 protein accumulation, and revealed that victorin-mediated cell death shares functional components with canonical resistance responses mediated by RPP8 and PTO resistance genes [1]. This reconstitution capability contrasts with HC-toxin, which requires maize-specific HDAC targets, and T-toxin, which is strictly dependent on T-urf13 mitochondrial protein unique to T-cytoplasm maize [2].

Heterologous expression NB-LRR guard mechanism Virus-induced gene silencing

Dual-Site Action Model: Cell Surface Recognition Precedes Mitochondrial GDC Binding

Victorin triggers programmed cell death via initial recognition at the cell surface, independent of mitochondrial GDC binding, establishing a dual-site action model. Cytofluorimetric analyses using fluorescein-conjugated victorin (VicFluor) and BSA-conjugated victorin (VicBSA) demonstrated that victorin-induced cell death occurs before the conjugates traverse the plasma membrane [1]. VicBSA, which cannot enter cells due to BSA size, fully elicits apoptosis-like cell death, phytoalexin production, extracellular alkalization, and generation of nitric oxide and reactive oxygen intermediates—identical responses to native victorin [1]. Pharmacological studies showed extracellular alkalization is the essential regulator for both victorin- and VicBSA-induced cellular responses [1].

Programmed cell death Cell surface recognition Hypersensitive response

Victorin: Validated Research Applications Based on Quantitative Evidence


Effector-Triggered Susceptibility and NB-LRR Guard Mechanism Studies

Victorin is the definitive molecular probe for investigating how necrotrophic pathogens exploit host resistance pathways to cause disease. Its covalent modification of TRX-h5 at Cys39, coupled with LOV1-dependent activation of cell death, provides a genetically tractable system for studying effector-triggered susceptibility—the inverse of canonical effector-triggered immunity [1]. The portability of this system to N. benthamiana via LOV1 and TRX-h5 co-expression enables rapid VIGS-based genetic screens to identify components of the guard mechanism and downstream cell death signaling [2].

Fungal RiPP Biosynthesis and Post-Translational Modification Analysis

Victorin serves as the prototypical fungal RiPP (ribosomally synthesized and post-translationally modified peptide) HST for biosynthetic pathway studies. Its ribosomal origin—encoded by vicA1–3 precursor genes with GLKLAF core repeats—and dependence on the CAO enzyme for maturation provide a genetic framework for investigating RiPP enzymology in filamentous fungi [1]. Researchers studying the evolution of fungal secondary metabolism or engineering RiPP pathways for heterologous production require victorin as the validated reference compound for this emerging class of natural products [1].

Plant Programmed Cell Death Pathway Dissection

Victorin is a robust chemical inducer of apoptosis-like programmed cell death (PCD) with well-characterized hallmarks including chromatin condensation, DNA laddering, specific proteolytic cleavage of Rubisco LSU at residue 14, and mitochondrial permeability transition [1][2]. The availability of membrane-impermeable VicBSA conjugates enables precise distinction between cell surface-initiated and intracellular PCD signaling events [3]. The 81 pM EC50 for GDC inhibition provides an ultra-sensitive quantitative endpoint for dose-response analyses [1].

Genotype-Specific Selection and Resistance Screening in Oat Breeding

Victorin enables precise selection for victorin insensitivity in tissue culture and screening of oat germplasm for Vb/Pc-2 locus variants. The extreme genotype specificity—active only on cultivars carrying the dominant Vb gene—provides a molecularly defined selection pressure [1]. The 0.004–0.546 μM IC50 range across victorin variants allows dose optimization for different sensitivity thresholds, while the 81 pM EC50 for GDC inhibition establishes a sensitive benchmark for detecting resistant variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for victorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.